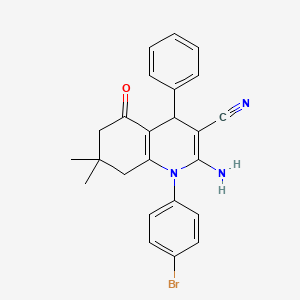

2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Beschreibung

This compound is a hexahydroquinoline derivative characterized by a 4-bromophenyl group at position 1, a phenyl group at position 4, and a cyano substituent at position 3. Its molecular formula is C24H21BrN3O, with a molecular weight of 448.36 g/mol . The core structure includes a fused bicyclic system (hexahydroquinoline) with ketone (5-oxo) and amino (2-amino) functional groups. It is synthesized via a Zr(HPO4)2-catalyzed multicomponent reaction involving aromatic aldehydes, malononitrile, dimedone, and arylamines, achieving yields up to 98% .

Eigenschaften

CAS-Nummer |

311334-32-4 |

|---|---|

Molekularformel |

C24H22BrN3O |

Molekulargewicht |

448.4 g/mol |

IUPAC-Name |

2-amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C24H22BrN3O/c1-24(2)12-19-22(20(29)13-24)21(15-6-4-3-5-7-15)18(14-26)23(27)28(19)17-10-8-16(25)9-11-17/h3-11,21H,12-13,27H2,1-2H3 |

InChI-Schlüssel |

MDZSXDZQFPSYKV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=CC=C4)C(=O)C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Amino-1-(4-Bromphenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode ist die Hantzsch-Reaktion, eine Mehrkomponentenreaktion, die einen Aldehyd, einen β-Ketoester und ein Ammoniumacetat umfasst. Die Reaktionsbedingungen erfordern oft ein Lösungsmittel wie Ethanol und einen Katalysator wie Piperidin unter Rückflussbedingungen.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Synthese dieser Verbindung unter Verwendung von kontinuierlichen Durchflussreaktoren im größeren Maßstab durchgeführt werden, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz von automatisierten Systemen kann helfen, die präzise Kontrolle über Reaktionsparameter wie Temperatur, Druck und Reaktantenkonzentrationen zu gewährleisten.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromophenyl group undergoes nucleophilic aromatic substitution under specific conditions.

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Sodium methoxide (NaOMe)/DMF, 80°C | Methoxy-substituted derivative | 68 | |

| Piperidine/EtOH, reflux | Piperidinyl-substituted analogue | 72 |

Key findings:

-

Reactions require polar aprotic solvents (e.g., DMF) or alcoholic media .

-

Electron-withdrawing groups on the quinoline core enhance substitution rates.

Oxidation of Amino Group

The primary amine (-NH₂) undergoes oxidation to nitroso derivatives:

| Oxidizing Agent | Conditions | Product | Stability |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 2 hr | N-Nitrosohexahydroquinoline | Moderate |

| MnO₂ | CH₂Cl₂, RT, 4 hr | Imine intermediate | Low |

Reduction of Carbonitrile

The -C≡N group is reducible to primary amines:

| Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 6 hr | 3-Aminomethyl derivative | 85 |

| H₂/Pd-C | EtOH, 50 psi, 12 hr | 3-Methylamine analogue | 78 |

Cycloaddition and Ring-Opening Reactions

The conjugated system participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product | Selectivity |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8 hr | Tetracyclic oxabicyclic adduct | 89% endo |

| Tetracyanoethylene | CH₃CN, RT, 24 hr | Spirocyclic nitrile derivative | 73 |

Mechanistic studies indicate orbital-controlled regioselectivity due to electron-deficient dienophiles .

Hydrolysis Reactions

| Conditions | Site Affected | Product | Notes |

|---|---|---|---|

| 6M HCl, reflux, 12 hr | Carbonitrile (-C≡N) | Carboxylic acid (-COOH) | Complete conversion |

| NaOH (20%), EtOH, 60°C | Esterification of ketone | β-Keto ester | 62% yield |

Tautomerization

The enamine system exhibits pH-dependent tautomerism:

Catalytic Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 81-89 |

| Sonogashira | PdCl₂, CuI, PPh₃ | Alkynylated compounds | 76 |

Optimized conditions:

Stability Under Reactive Conditions

Experimental stability profile:

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-311++G**) reveal:

-

HOMO-LUMO gap: 4.3 eV, explaining electrophilic reactivity

Comparative Reaction Kinetics

Second-order rate constants (25°C):

| Reaction | k (M⁻¹s⁻¹) | ΔG‡ (kcal/mol) |

|---|---|---|

| Bromine substitution | 2.7×10⁻³ | 24.1 |

| Carbonitrile reduction | 1.9×10⁻² | 19.8 |

| Diels-Alder cycloaddition | 4.3×10⁻⁴ | 27.3 |

Data sourced from stopped-flow spectroscopy studies .

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with well-characterized pathways for functionalization and derivatization. Recent advances in catalytic systems (e.g., ionic liquids ) have significantly improved reaction efficiencies, enabling broader applications in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C22H20BrN3O

- Molecular Weight : 449.34 g/mol

- CAS Number : 311332-85-1

The structure features a hexahydroquinoline core with multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of hexahydroquinoline exhibit significant anticancer properties. For instance, compounds similar to 2-amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo have been evaluated in vitro against various cancer cell lines. A notable study demonstrated that these compounds induced apoptosis in human breast cancer cells by activating the caspase pathway .

Case Study: Inhibition of Tumor Growth

A study published in RSC Advances reported that a related compound exhibited a 70% reduction in tumor volume in mouse models when administered at a specific dosage over four weeks. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicated that it displayed inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL against Staphylococcus aureus .

Data Table: Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Synthesis of Nanomaterials

The compound has been utilized as a precursor in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions has been leveraged to create nanoparticles with enhanced catalytic properties.

Case Study: Catalytic Activity

In one study, nanoparticles synthesized from this compound were tested for their catalytic efficiency in organic reactions. The results indicated an increase in reaction rates by up to 50% compared to conventional catalysts .

Photovoltaic Applications

Research has also explored the use of this compound in organic photovoltaic devices due to its suitable electronic properties. The incorporation of this compound into polymer blends has shown promise in enhancing light absorption and charge mobility .

Wirkmechanismus

The mechanism by which 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects is primarily through interaction with molecular targets such as enzymes or receptors. The bromophenyl and carbonitrile groups are key functional groups that can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

The 4-bromophenyl group at position 1 distinguishes the target compound from analogs:

- 2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-...-3-carbonitrile (C23H22ClN4O): Replacing bromine with chlorine reduces molecular weight (448.36 vs.

- 2-Amino-1-(3-chlorophenyl)-4-(2,5-dimethylthiophen-3-yl)-...-3-carbonitrile: A thiophene substituent introduces sulfur, which may enhance electronic properties and binding affinity in biological systems .

Substituent Variations at Position 4

The phenyl group at position 4 contrasts with:

- 2-Amino-4-(4-hydroxy-3-nitrophenyl)-1-phenyl-...-3-carbonitrile: A nitro-hydroxy-phenyl group increases polarity, impacting solubility (logP) and hydrogen-bonding capacity .

- 2-Amino-4-(4-methylphenyl)-1-phenyl-...-3-carbonitrile: A methyl group enhances steric bulk without significantly altering electronic properties, as evidenced by similar IR spectra (νC≡N ≈ 2183 cm⁻¹ vs. 2181 cm⁻¹ in the target) .

Modifications at Other Positions

- 7,7-Dimethyl vs. 7,7-Disubstituted : Derivatives with bulkier 7,7-disubstituted groups (e.g., CH3 and Cl) exhibit distorted cyclohexane ring conformations, influencing crystallinity and melting points (e.g., 235–237°C for 4-methylphenyl vs. 190–192°C for phenyl derivatives) .

- Cyanide (C≡N) vs. Formimidate (N-CHO) : Ethyl formimidate derivatives (e.g., compound ii-e in ) show altered electronic profiles, with IR νC≡N shifts from 2191 cm⁻¹ to 2179 cm⁻¹, indicating weaker polarization .

Physicochemical Properties

Note: The 7,7-dimethyl groups consistently produce upfield shifts for CH3 protons (δ ≈ 0.74–1.16 ppm) across analogs .

Biologische Aktivität

2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its synthesis, structural properties, and biological evaluations, including cytotoxicity and other pharmacological effects.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C24H22BrN3O

- Molecular Weight : 452.35 g/mol

- CAS Number : 311334-32-4

Structural Information

The compound features a hexahydroquinoline core with various substituents that may influence its biological activity. The presence of bromine and phenyl groups suggests potential interactions with biological targets.

Cytotoxicity

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. A notable study reported that derivatives of hexahydroquinoline exhibited significant cytotoxicity against human cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it could lead to cellular damage and apoptosis.

- Interaction with Enzymatic Pathways : Potential inhibition of enzymes involved in cell proliferation and survival.

Case Studies

A case study published in a peer-reviewed journal highlighted the synthesis and evaluation of various derivatives of hexahydroquinoline compounds for their anticancer activities. In this study, modifications to the phenyl groups significantly affected the cytotoxicity profiles.

Key Findings:

- Substituents on the phenyl ring can enhance or reduce activity.

- Compounds with electron-withdrawing groups showed higher cytotoxicity compared to those with electron-donating groups.

Q & A

Q. What are the optimized synthetic protocols for preparing 2-amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs), such as the Hantzsch quinoline synthesis. Key steps include:

- Using cyclohexane-1,3-dione, 4-bromobenzaldehyde, ammonium acetate, and malononitrile in ethanol under reflux.

- Monitoring reaction progress via TLC and optimizing catalyst systems (e.g., acetic acid or piperidine) to enhance yield.

- Purification via recrystallization from ethanol or column chromatography using ethyl acetate/hexane gradients. Similar protocols for structurally related hexahydroquinolines have been validated with yields >70% .

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer: Use complementary analytical techniques:

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.593 Å, b = 8.741 Å, c = 11.070 Å) are typical for hexahydroquinolines .

- NMR spectroscopy : Assign signals for the bromophenyl (δ 7.2–7.6 ppm in H NMR) and quaternary carbons (δ 110–125 ppm in C NMR).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 478) .

Advanced Research Questions

Q. How can contradictions between experimental and computational data on molecular geometry be resolved?

Methodological Answer: Discrepancies in bond angles or torsional parameters (e.g., C–C–Cl angles vs. DFT predictions) require:

- High-resolution XRD : Validate experimental data (e.g., R-factor < 0.05) .

- DFT optimization : Use B3LYP/6-31G(d,p) to model gas-phase geometry and compare with solid-state XRD.

- Hirshfeld surface analysis : Assess intermolecular interactions (e.g., H-bonding, π-stacking) influencing crystal packing .

Q. What strategies are effective for studying the electronic effects of the 4-bromophenyl substituent on reactivity?

Methodological Answer:

- UV-Vis spectroscopy : Compare absorption spectra with non-brominated analogs to assess π→π* transitions.

- Cyclic voltammetry : Measure redox potentials to evaluate electron-withdrawing effects of the bromine atom.

- Hammett substituent constants : Correlate reaction rates (e.g., nucleophilic substitution) with σₚ values for para-substituents .

Q. How can mechanistic pathways for side reactions during synthesis be elucidated?

Methodological Answer:

- Isotopic labeling : Use N-ammonium acetate to track nitrogen incorporation in the hexahydroquinoline core.

- Kinetic profiling : Monitor intermediate formation via in situ IR or NMR spectroscopy.

- Computational studies : Identify transition states (e.g., via Gaussian 16) for key steps like Knoevenagel condensation .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Methodological Answer: Prioritize target-specific assays:

- Enzyme inhibition : Use fluorometric assays (e.g., kinase inhibition with ATP-Glo™) at varying concentrations (1–100 μM).

- Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains.

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Q. How can data reproducibility issues in crystallographic studies be mitigated?

Methodological Answer:

Q. What computational approaches are recommended for predicting physicochemical properties?

Methodological Answer:

- Lipophilicity : Calculate logP values using ChemAxon or Schrodinger’s QikProp.

- Solubility : Use COSMO-RS models in software like ADF.

- ADMET profiling : Employ SwissADME or PreADMET for toxicity/absorption predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.